5-Benzylthiophene-2-carboxylic acid
Overview
Description
5-Benzylthiophene-2-carboxylic acid is a heterocyclic compound that features a thiophene ring substituted with a benzyl group at the 5-position and a carboxylic acid group at the 2-position. This compound is part of the broader class of thiophene derivatives, which are known for their diverse chemical properties and applications in various fields, including organic synthesis, pharmaceuticals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzylthiophene-2-carboxylic acid can be achieved through several methods. One common approach involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions, generating 3-hydroxy-2-thiophene carboxylic derivatives . Another method includes the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production of thiophene derivatives, including this compound, often employs large-scale condensation reactions. The Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a notable method for producing aminothiophene derivatives . These methods are optimized for high yield and purity, making them suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
5-Benzylthiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at the 2- and 5-positions of the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted thiophene derivatives depending on the reagents used.
Scientific Research Applications
5-Benzylthiophene-2-carboxylic acid has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Benzylthiophene-2-carboxylic acid involves its interaction with various molecular targets and pathways. The compound’s thiophene ring can engage in π-π interactions with aromatic amino acids in proteins, influencing their function. Additionally, the carboxylic acid group can form hydrogen bonds with active site residues, modulating enzyme activity . These interactions can lead to the inhibition of specific enzymes or receptors, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylic acid: Lacks the benzyl group, making it less hydrophobic and potentially altering its biological activity.
5-Methylthiophene-2-carboxylic acid: Substituted with a methyl group instead of a benzyl group, which can affect its reactivity and interactions with biological targets.
Benzo[b]thiophene-2-carboxylic acid: Contains a fused benzene ring, which can significantly change its electronic properties and biological activity.
Uniqueness
5-Benzylthiophene-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl group enhances its hydrophobicity and potential for π-π interactions, making it a valuable compound for various applications .
Properties
IUPAC Name |
5-benzylthiophene-2-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2S/c13-12(14)11-7-6-10(15-11)8-9-4-2-1-3-5-9/h1-7H,8H2,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NECSFWXPSYUWGX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(S2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50506608 | |
Record name | 5-Benzylthiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50506608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13132-16-6 | |
Record name | 5-Benzylthiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50506608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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